B1575684 Thiocillin

Thiocillin

Cat. No.: B1575684
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Description

Historical Context of Discovery and Isolation of Thiocillin (B1238668) and its Congeners

The discovery of this compound occurred as part of broader investigations into antibiotics produced by bacteria of the genus Bacillus. This research led to the identification of several related compounds with promising antibacterial activity.

Thiocillins I, II, and III were first isolated in 1976. agribiotix.com These compounds were obtained from the culture broth of specific bacterial strains: Thiocillins I and II were isolated from Bacillus cereus strain G-15, while Thiocillins II and III were isolated from Bacillus badius strain AR-91. agribiotix.com It was also suggested that Thiocillins I and II might be produced by Bacillus megatherium strain I-13. agribiotix.com Further studies confirmed that Bacillus cereus, specifically strain ATCC 14579, produces a mixture of similar thiopeptides, including this compound I, II, III, Micrococcin (B1169942) P1, and Micrococcin P2. labsolu.ca The presence of the biosynthetic gene cluster for this compound production has been identified in Bacillus cereus ATCC 14579 and some closely related strains. wikipedia.org Bacillus badius and Bacillus cereus are both characterized as Gram-positive bacteria. nih.govnih.gov

Upon their isolation, the thiocillins were initially characterized as antibiotics exhibiting activity against Gram-positive bacteria. agribiotix.com Early analyses revealed that these compounds are soluble in mixtures of chloroform (B151607) and methanol (B129727), display characteristic ultraviolet absorption maxima at approximately 275 nm and 348 nm, and possess a high sulfur content, around 15%. agribiotix.com They were found to be related to each other and to micrococcin P. agribiotix.com this compound I, in particular, was reported as a potent antibacterial agent, although its biological activity has not been as extensively studied as some other thiopeptides. rsc.org Thiazolyl peptides, including this compound, are known to be bactericidal antibiotics that function by inhibiting the initial steps of bacterial protein synthesis. More recent studies on this compound IV have indicated promising biological activity against various Gram-positive pathogens. Research also suggests that this compound plays a role in the ecological fitness of Bacillus cereus ATCC 14579 by providing protection against predation by Myxococcus xanthus. wikipedia.org

Classification and Structural Relationship within Thiopeptide Antibiotics

Thiopeptide antibiotics constitute a class of naturally occurring peptides distinguished by their unique structural features. This compound is classified within this group based on its characteristic molecular architecture.

Thiopeptides are characterized as sulfur-rich, highly modified, and macrocyclic peptides of bacterial origin. They are also referred to as thiazolyl peptides due to the prominent presence of thiazole (B1198619) rings in their structures. Key defining features include a central nitrogen-containing heterocycle, which can exist in various oxidation states, and a macrocyclic framework. This macrocycle is typically composed of heavily modified amino acid residues, including multiple thiazole and oxazole (B20620) rings, as well as dehydroamino acids (such as dehydroalanine (B155165) and dehydrobutyrine). A hallmark structural element is the arrangement of numerous thiazolyl groups around a central core, which can be a pyridine (B92270), piperidine, or dehydropiperidine ring. These extensive modifications contribute to the structural complexity of thiopeptides, making them some of the most densely post-translationally modified peptides known.

Thiopeptides are broadly classified into different series (a-e) based on the oxidation state of their central nitrogen-containing heterocyclic core. Another important classification criterion is the size of the macrocyclic ring(s), with typical thiopeptides featuring macrocycles of 26, 29, or 35 members, corresponding to the number of amino acid residues involved in the macrocyclic structure. This compound is characterized by a trithiazolylpyridine core embedded within a single 26-membered macrocycle. This places this compound within the group of 26-membered macrocyclic thiopeptides. Members of this subgroup, including this compound, Micrococcin P1, and Thiostrepton (B1681307), are known to bind to the 50S ribosomal subunit at the GTPase-associated center, a crucial site for elongation factor G (EF-G) binding, thereby inhibiting protein synthesis. The structure of the 26-membered macrocycle is highly conserved among members of this subgroup. This compound I has the molecular formula C48H49N13O10S6, and this compound II has the molecular formula C49H51N13O10S6. rsc.org this compound is considered part of the d series of thiopeptides, distinguished by its central tri-substituted pyridine ring.

Thiopeptides, including this compound, belong to the class of natural products known as ribosomally synthesized and post-translationally modified peptides (RiPPs). Unlike non-ribosomal peptides, RiPPs are synthesized on ribosomes as precursor peptides and subsequently undergo extensive enzymatic modifications to yield the mature, active compound. The biosynthesis of thiopeptides involves a complex cascade of post-translational modifications (PTMs) carried out by dedicated enzyme machinery. These PTMs typically include the formation of azole rings through cyclodehydration and oxidation, the dehydration of serine and threonine residues to yield dehydroamino acids, and macrocyclization. In the case of this compound, a 52-residue peptide precursor undergoes a remarkable 13 post-translational modifications to produce the mature antibiotic, making it one of the most heavily modified peptides characterized to date. labsolu.ca The precursor peptide contains an N-terminal leader region important for enzyme recognition and a C-terminal core region that forms the mature product.

General Significance of this compound in Natural Product Research and Antimicrobial Development

This compound holds significant importance in natural product research and antimicrobial development due to several key aspects of its chemistry and biology.

Firstly, its complex and highly modified structure makes it a compelling target for studies in biosynthesis and synthetic chemistry nih.govacs.org. The elucidation of its biosynthetic pathway has provided insights into the enzymatic machinery responsible for the extensive post-translational modifications characteristic of thiopeptides, including the formation of thiazoles, dehydroamino acids, and the central pyridine ring nih.govcore.ac.ukpnas.org. Understanding these pathways is crucial for potentially engineering novel thiopeptide structures through synthetic biology and combinatorial biosynthesis nih.govpnas.org.

Secondly, this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, including problematic strains like methicillin-resistant Staphylococcus aureus (MRSA) nih.govpnas.orgbiorxiv.org. Its mechanism of action involves inhibiting protein synthesis by binding to the bacterial ribosome, specifically the 50S subunit, and interfering with the elongation step ontosight.aioup.com. This unique mode of action differentiates it from many other antibiotic classes and makes it a valuable subject for studying new ways to combat bacterial infections, especially in the face of rising antibiotic resistance ontosight.aiontosight.ai.

Recent research has also expanded the understanding of this compound's activity to include certain Gram-negative bacteria under specific conditions. Studies have shown that this compound can exploit bacterial siderophore receptors, such as the ferrioxamine receptor (FoxA) in Pseudomonas aeruginosa, to cross the outer membrane, challenging the historical assumption that thiopeptides are inactive against Gram-negative pathogens due to permeability issues biorxiv.orgoup.comnih.gov. This finding opens new avenues for exploring the potential of this compound and other thiopeptides against a broader spectrum of bacteria oup.com.

Furthermore, research into this compound's role in the ecological fitness of its producing organism, Bacillus cereus, highlights the broader biological significance of this natural product. This compound has been shown to protect B. cereus from predation by organisms like Myxococcus xanthus, demonstrating its contribution to interspecies interactions in microbial communities frontiersin.orgnih.gov. This ecological perspective adds another layer to the importance of studying such specialized metabolites.

Despite challenges related to factors like poor solubility and complex synthesis, ongoing research into this compound continues, focusing on understanding its biosynthesis, optimizing production, and exploring its potential as a lead compound for the development of new antimicrobial agents ontosight.aibiorxiv.org. The ability to generate this compound variants through genetic manipulation and synthetic methods is facilitating structure-activity relationship studies to develop compounds with improved properties pnas.orgnih.govnih.govrsc.org.

Here is a summary of some key properties and research findings related to this compound:

PropertyDetailSource
Source OrganismsBacillus badius, Bacillus cereus bioaustralis.comacs.org
ClassThiopeptide, Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) nih.govontosight.aipnas.org
Core StructureMacrocyclic, multiple thiazoles, central nitrogen heterocycle (pyridine) nih.govcore.ac.ukontosight.ai
Mechanism of ActionInhibits bacterial protein synthesis (50S ribosomal subunit) ontosight.aioup.com
Activity SpectrumPrimarily Gram-positive bacteria (e.g., MRSA), some Gram-negative under specific conditions nih.govpnas.orgbiorxiv.orgoup.com
BiosynthesisRibosomal synthesis followed by extensive post-translational modifications nih.govpnas.orgpnas.org
Number of Post-translational Modifications (this compound precursor)13 modifications on 14 C-terminal residues pnas.org

Research Findings Highlights:

this compound I's total synthesis and structural assignment were completed in 2011. bioaustralis.com

this compound can utilize bacterial siderophore receptors for uptake in some Gram-negative bacteria. biorxiv.orgoup.comnih.gov

this compound contributes to the ecological fitness of Bacillus cereus by providing protection against predation. frontiersin.orgnih.gov

Methods have been developed to generate this compound variants through genetic manipulation for SAR studies. pnas.orgnih.gov

Properties

bioactivity

Antibacterial

sequence

SCTTCVCTCSCCTT

Origin of Product

United States

Structural Elucidation and Unique Molecular Features of Thiocillin

Advanced Spectroscopic Methods in Thiocillin (B1238668) Structure Determination

The determination of this compound's structure has been significantly aided by advanced spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) and high-resolution Mass Spectrometry (MS). nih.govdntb.gov.uafrontiersin.orgresearchgate.net

NMR Spectroscopy: 1H and 13C NMR spectroscopies have been crucial for assigning the different structural units and clarifying the differences between various this compound analogs like this compound I, II, and III. jst.go.jp Detailed 1D and 2D NMR analyses provide information about the connectivity of atoms and the spatial arrangement of the molecule. dntb.gov.uafrontiersin.org NMR solution structures have also been determined for wild-type this compound and its mutants to understand the impact of structural changes on conformation and activity. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, including techniques like FT-ICR MS, is used to determine the precise molecular mass of this compound and its variants, providing the molecular formula and aiding in the identification of post-translational modifications. nih.govdntb.gov.uafrontiersin.org MS/MS analysis helps in fragmenting the molecule to deduce the sequence of modified amino acids and the arrangement of structural units. frontiersin.org

Characterization of the Macrocyclic Core and Side Chains

This compound's structure is defined by a macrocyclic core embedded within a larger peptide ring, decorated with various modified amino acid residues. ontosight.aicore.ac.ukbiorxiv.org

The Trithiazolyl(tetrahydro)pyridine Core

A defining characteristic of this compound and other thiopeptide antibiotics is the presence of a central nitrogen-containing six-membered ring, which in the case of this compound, is a trithiazolyl pyridine (B92270) core. core.ac.uknih.govasm.orgnih.gov This core is typically substituted with three thiazole (B1198619) rings at the 2-, 3-, and 6-positions, contributing to a rigid, propeller-shaped architecture. core.ac.uknih.govnih.gov The trithiazolyl pyridine framework is formed through post-translational modifications of cysteine and serine residues in the precursor peptide. nih.govresearchgate.net

Presence and Arrangement of Thiazole and Oxazole (B20620) Rings

This compound contains multiple five-membered heterocyclic rings, specifically thiazoles and, in some related thiopeptides, oxazoles. nih.govasm.orgnih.govnih.gov These heterocycles are formed by the cyclodehydration of cysteine residues (for thiazoles) and serine or threonine residues (for oxazoles or methyloxazoles), followed by oxidation of the resulting thiazoline (B8809763) or oxazoline (B21484) rings. uniprot.orgnih.govasm.orgnih.govuniprot.orguq.edu.au In this compound, six cysteine residues in the precursor peptide are converted into thiazole rings. nih.gov The arrangement of these thiazoles, particularly the three attached to the central pyridine core and others within the macrocyclic loop, imparts significant rigidity to the molecule. core.ac.uknih.govnih.gov

Dehydroamino Acid Moieties (e.g., Dehydroalanine (B155165), Dehydrobutyrine)

This compound also features dehydroamino acid residues, primarily dehydroalanine (Dha) and dehydrobutyrine (Dhb). nih.govasm.orgnih.govuniprot.orgnih.govescholarship.org These are formed by the dehydration of serine and threonine residues, respectively, through a phosphorylation-elimination reaction sequence catalyzed by specific dehydratase enzymes. nih.govasm.orgescholarship.orgpnas.org In the this compound precursor peptide, serine residues at positions 1 and 10 are precursors to the pyridine ring, while threonine residues at positions 4 and 13 persist as Dhb residues in the mature product. nih.gov These planar dehydroamino acid moieties rigidify the peptide backbone. escholarship.org

Unique Features (e.g., Aminoacetone moiety, Pyridine ring formation)

Beyond the common features of thiopeptides, this compound exhibits unique structural elements and formation mechanisms.

Aminoacetone Moiety: Some this compound variants, such as compounds 2, 6, 7, and 8, contain an unusual aminoacetone moiety at the C-terminus. nih.govnih.gov This group is believed to be derived from the decarboxylation of a threonine residue (Thr-14) in the precursor peptide. nih.gov

Pyridine Ring Formation: The formation of the central pyridine ring in this compound is a remarkable post-translational modification. It involves the conversion of two serine residues (Ser-1 and Ser-10) to dehydroalanines, followed by a complex cyclization process that leads to the cleavage of the leader peptide and the formation of the aromatic pyridine ring. uniprot.orgnih.govnih.govrsc.orgrsc.org This step is late in the maturation process and simultaneously creates the macrocyclic ring. rsc.orgnih.gov

Stereochemical Assignment and Conformational Analysis

The stereochemistry of this compound is crucial for its biological activity. While specific detailed stereochemical assignments for all centers in this compound are complex and often determined through extensive NMR analysis and comparisons with related compounds, the presence of dehydroamino acids and the rigid heterocyclic rings significantly constrain the molecule's conformation. nih.govbiorxiv.orgescholarship.org The formation of thiazole and oxazole rings removes the stereochemical center of the original cysteine, serine, or threonine residues. uq.edu.au Computational modeling and structural studies have revealed that the rigid structure and low conformational entropy of the macrocycle are important for this compound's activity, likely by facilitating high-affinity binding to its ribosomal target. researchgate.netnih.govescholarship.org Loss of even a single heterocycle can severely disrupt this conformational rigidity, leading to a loss of antibiotic activity. researchgate.netnih.gov

Importance of Conformational Constraints for Biological Activity

The biological activity of this compound is strongly dependent on its specific three-dimensional structure and the conformational constraints imposed by its macrocyclic nature and extensive post-translational modifications. Studies involving structural variants and computational modeling have revealed a critical requirement for a low-entropy macrocycle for potent activity. nih.govacs.org Active this compound variants tend to have rigid structures with limited conformational flexibility, while inactive mutants often exhibit more flexible macrocycles. nih.govacs.org This suggests that the pre-organization of the molecule into a specific, low-entropy conformation is crucial for effective binding to its ribosomal target. nih.govpnas.org The rigidity imparted by features such as thiazole rings is essential for maintaining the required architecture for activity. pnas.orgnih.gov Disrupting this rigidity, for example, by replacing thiazoles or altering residues critical for macrocyclic loop conformation, can significantly reduce or abolish antibiotic activity. nih.gov

Comparison of this compound I, II, III, and IV Variants

This compound exists as a family of related variants, including this compound I, II, III, and IV. These variants arise from stochastic post-translational modifications at specific positions within the molecule. nih.govresearchgate.net In the case of thiocillins produced by Bacillus cereus ATCC 14579, at least three positions can undergo stochastic modifications: hydroxylation at Val6, O-methylation at Thr8, and ketone/alcohol interconversion of the C-terminal residue derived from Thr14. nih.gov These variations contribute to the set of possible this compound congeners. nih.gov

Biosynthesis of Thiocillin: a Complex Post Translational Modification Cascade

Genetic Basis of Thiocillin (B1238668) Biosynthesis

The genetic information required for this compound production is organized within a specific gene cluster. nih.gov This cluster encodes the precursor peptide and the suite of enzymes necessary for its maturation. nih.gov

The biosynthesis of this compound in Bacillus cereus is governed by a gene cluster designated as tcl. nih.govnih.govasm.org This cluster, approximately 22-kb in size in B. cereus ATCC 14579, contains multiple genes responsible for the production of thiocillins. nih.govasm.org Notably, the tcl gene cluster in B. cereus ATCC 14579 includes four identical copies of the gene encoding the precursor peptide (tclE-H). nih.govnih.govasm.org Other tcl genes within the cluster encode homologs of enzymes involved in the biosynthesis of other ribosomally synthesized and post-translationally modified peptides (RiPPs), such as lantibiotics, cyanobactins, and microcin (B1172335) B17, implicating the tcl cluster in this compound production. nih.gov

Unlike many other peptide antibiotics synthesized by nonribosomal peptide synthetases, this compound is ribosomally synthesized as a precursor peptide. pnas.orgnih.gov This precursor peptide serves as the substrate for the subsequent extensive post-translational modifications. sjtu.edu.cnnih.gov In B. cereus ATCC 14579, the structural genes (tclE-H) encode a 52-residue peptide. nih.govnih.gov The mature this compound molecule is derived from the C-terminal portion of this precursor peptide. nih.govnih.gov

The precursor peptide consists of two distinct regions: an N-terminal leader peptide and a C-terminal structural (or core) peptide. sjtu.edu.cnnih.govresearchgate.net In the case of this compound, the 52-residue precursor peptide contains a 38-amino acid N-terminal leader sequence and a 14-residue C-terminal structural peptide that is ultimately converted into the mature antibiotic. nih.govnih.gov The leader peptide plays a crucial role in the biosynthetic process, primarily functioning as a recognition element for the various post-translational modification enzymes. nih.govresearchgate.netasm.org It guides the enzymatic machinery to the core peptide, ensuring the correct and efficient modification cascade. researchgate.netasm.org The leader peptide is typically removed before the final maturation of the natural product. asm.org

Enzymology of Post-translational Modifications (PTMs)

The conversion of the linear precursor peptide into the complex this compound structure involves a series of enzymatic PTMs. nih.govasm.org These modifications include dehydration, cyclodehydration, and oxidation. nih.govasm.org

A hallmark of thiopeptide antibiotics is the presence of multiple thiazole (B1198619) rings, which are formed through the cyclodehydration and subsequent oxidation of cysteine residues. nih.govasm.org This process involves the cyclization of the cysteine side chain with the carbonyl group of the preceding amino acid, forming a thiazoline (B8809763) ring, followed by oxidation to yield the aromatic thiazole. nih.govasm.org In the this compound biosynthetic cluster, enzymes like TclJ and TclN, which show homology to enzymes in the microcin B17 synthesis complex, are implicated in the cyclodehydration and oxidation of cysteine residues to thiazoles. pnas.orgnih.govnih.govfrontiersin.org These enzymes are likely responsible for converting the six cysteine residues in the this compound backbone into thiazole rings. pnas.orgnih.govfrontiersin.org

Here is a table summarizing some of the enzymes involved in this compound biosynthesis and their predicted functions:

Gene/EnzymePredicted FunctionSource Organism
tclE-HPrecursor peptideBacillus cereus
TclK, TclLSerine and Threonine DehydratasesBacillus cereus
TclJ, TclNCysteine Cyclodehydratase and DehydrogenaseBacillus cereus
TclMPutative aza-Diels-Alderase (Pyridine formation)Bacillus cereus
TclDNonheme iron-dependent dioxygenase (Val-6 hydroxylation)Bacillus cereus
TclOS-adenosylmethionine-dependent methyltransferase (Thr-8 O-methylation)Bacillus cereus
TclP, TclSShort-chain dehydrogenases (Thr-14 decarboxylation)Bacillus cereus

Formation of the Pyridine (B92270) Ring (e.g., from dehydroalanine (B155165) residues)

A characteristic feature of many thiopeptides, including this compound, is the presence of a central six-membered nitrogenous heterocycle, often a pyridine ring. mdpi.comillinois.edu In this compound biosynthesis, the pyridine ring is formed through a complex process that is thought to involve the dehydration of two serine residues (Ser-1 and Ser-10 in the core peptide sequence) to yield dehydroalanine (Dha) residues. nih.gov These Dha residues then undergo an intramolecular aza-[4+2] cycloaddition reaction. mdpi.comillinois.edupnas.org This heteroannulation is enzyme-catalyzed, although the precise mechanism of the pyridine/dehydropiperidine synthase remains under investigation. pnas.org Following the cycloaddition, dehydration and elimination of the leader peptide fragment lead to the formation of the aromatic pyridine ring. pnas.orgnih.gov

Other Tailoring Modifications (e.g., C-hydroxylation, O-methylation, decarboxylation)

Beyond the core modifications like thiazole formation and pyridine ring assembly, this compound undergoes additional tailoring modifications that contribute to the diversity of this compound variants. nih.gov These modifications occur stochastically at specific positions in the peptide. nih.gov In B. cereus, three such modifications have been identified:

C-hydroxylation at Val6: An iron-dependent dioxygenase is thought to catalyze the hydroxylation of valine at position 6. nih.gov

O-methylation at Thr8: An O-methyltransferase can methylate the side chain of threonine at position 8. nih.govresearchgate.net

Decarboxylation at Thr14: Two short-chain dehydrogenases are likely involved in the β-oxidation/decarboxylation and subsequent reduction of the C-terminal residue derived from threonine 14. nih.gov This can lead to a ketone/alcohol interconversion of the resulting C-terminal residue. nih.gov

These stochastic modifications at positions 6, 8, and 14 can occur in various combinations, leading to the production of multiple this compound variants. pnas.orgnih.gov

Mechanisms and Regulation of PTMs

The extensive PTMs in this compound biosynthesis are mediated by a suite of enzymes encoded within the this compound gene cluster. pnas.orgpnas.org The process is highly coordinated, involving multiple enzymatic steps acting on the precursor peptide. pnas.orgmdpi.com The leader peptide, an N-terminal sequence of the precursor peptide, likely plays a crucial role in the recognition and binding of these PTM enzymes, guiding the modification process. pnas.orgoup.com

Order and Specificity of Enzymatic Steps

While the exact temporal order of all PTMs in this compound biosynthesis is not fully elucidated, it is understood to be a complex cascade. pnas.org Core modifications, such as thiazole formation, threonine dehydration, and pyridine ring formation, occur in all this compound family members. pnas.org The enzymes involved exhibit specificity for certain amino acid residues within the precursor peptide. For instance, specific dehydratases (TclK and TclL in the this compound cluster) are predicted to dehydrate serine residues destined for pyridine formation and threonine residues that become dehydrobutyrine. nih.govresearchgate.net The formation of thiazole rings involves cyclization of cysteine residues. nih.gov The pyridine synthase specifically catalyzes the cycloaddition of two Dha residues. pnas.org

Bioinformatic Approaches for Gene Cluster Identification (e.g., ThioFinder)

The identification of thiopeptide biosynthetic gene clusters, including that of this compound, has been significantly aided by bioinformatic tools. mdpi.com These tools leverage the conserved features of thiopeptide biosynthetic machinery. plos.org

One such tool is ThioFinder , a web-based platform designed for the rapid identification of thiopeptide gene clusters in DNA sequences. plos.orgbiorxiv.orgnih.govmybiosoftware.comresearchgate.netscienceopen.com ThioFinder utilizes a profile Hidden Markov Model (HMM) approach to search for homologous genes encoding key enzymes involved in thiopeptide biosynthesis, such as YcaO-like cyclases and lantibiotic-type dehydratases, which are typically co-localized in thiopeptide gene clusters. plos.orgnih.gov The development of ThioFinder and associated databases like ThioBase, which archives information on known thiopeptides and putative gene clusters, has been instrumental in discovering new thiopeptides and understanding their genetic basis. plos.orgnih.govresearchgate.net ThioFinder can efficiently identify this compound biosynthetic gene clusters in bacterial genomes. plos.orgnih.gov

Mechanism of Action at the Molecular and Cellular Level

Ribosomal Targeting and Inhibition of Protein Synthesis

Thiocillin (B1238668) belongs to a class of antibiotics that target bacterial protein synthesis. nih.govnih.govosti.govnih.govmdpi.com Unlike some other antibiotics that target translation factors like EF-Tu, this compound binds directly to the bacterial ribosome. nih.govnih.govosti.govnih.govpnas.org This binding ultimately disrupts the process of translation elongation. ontosight.ainih.gov

Binding Site on the Bacterial Ribosome (e.g., 50S subunit, GTPase-associated center)

This compound primarily targets the 50S ribosomal subunit of bacteria. nih.govnih.govontosight.aiasm.orgresearchgate.netosti.govnih.govnih.govresearchgate.net Its specific binding site is located at the interface between ribosomal protein L11 and the 23S ribosomal RNA (rRNA). nih.govnih.govasm.orgnih.govnih.govresearchgate.netnih.govresearchgate.netsjtu.edu.cn This region is also known as the GTPase-associated center (GAC). asm.orgnih.govnih.govresearchgate.netresearchgate.netuni-muenchen.de The GAC is a highly conserved region of the ribosome involved in the binding and function of translation factors. nih.govnih.govebi.ac.ukweizmann.ac.il

Interaction with Ribosomal Protein L11 and 23S rRNA

This compound interacts directly with both ribosomal protein L11 and specific loops within the 23S rRNA, particularly helices 43 and 44. nih.govasm.orgnih.govnih.govresearchgate.netnih.govresearchgate.netsjtu.edu.cn Ribosomal protein uL11 (L11 in bacteria) is a key component of the L7/L12 stalk on the 50S subunit and plays a significant role in the binding of initiation, elongation, and release factors. ebi.ac.uk The binding of this compound to the L11/23S rRNA interface is critical for its inhibitory activity. nih.govasm.orgnih.govnih.govresearchgate.netnih.govresearchgate.netsjtu.edu.cn Mutations in the L11-encoding gene (rplK) have been associated with resistance to micrococcin (B1169942) P1, a member of the this compound family, suggesting L11 is a major target. asm.org Some bacteria that produce thiopeptides like this compound encode additional copies or variants of ribosomal protein L11, which may contribute to self-resistance. pnas.orgnih.govresearchgate.netasm.org

Disruption of Translation Elongation Factors (e.g., EF-G, EF-Tu)

By binding to the GAC, this compound obstructs the productive interaction of translation elongation factors with the ribosome. nih.govnih.govresearchgate.net Specifically, this compound, like thiostrepton (B1681307), disrupts the activity of elongation factor G (EF-G), which is essential for the translocation of tRNA and mRNA on the ribosome during protein synthesis. nih.govpnas.orgnih.govnih.govnih.govresearchgate.netresearchgate.netnih.gov While some other thiopeptides with larger macrocycles target EF-Tu, this compound's primary target is the ribosome itself, affecting the function of EF-G. nih.govnih.govosti.govmdpi.compnas.orgnih.gov The binding of this compound to the L11/23S rRNA interface overlaps with the position of domain V of EF-G, explaining how it perturbs EF-G binding and ultimately inhibits protein synthesis. researchgate.net Studies have shown that this compound can destabilize the interaction of EF-G with the ribosome. nih.gov

Molecular Determinants of Target Binding

The specific structural features of this compound are crucial for its interaction with the ribosomal target and its biological activity. researchgate.netnih.govnih.govresearchgate.netpnas.org

Importance of Macrocycle Size and Architecture

The macrocyclic structure of this compound, particularly its 26-membered main macrocycle, is a key determinant of its ribosomal target. nih.govasm.orgosti.govnih.govmdpi.compnas.orgnih.govresearchgate.netpnas.org Thiopeptides with 26-membered rings, such as this compound and thiostrepton, consistently target the 50S ribosomal subunit at the L11/23S rRNA interface. nih.govasm.orgosti.govnih.govmdpi.compnas.orgnih.govresearchgate.netpnas.org In contrast, thiopeptides with larger macrocycles, such as the 29-membered GE2270 and thiomuracin, target elongation factor Tu (EF-Tu). nih.govosti.govmdpi.compnas.orgnih.govpnas.org The constrained architecture provided by the macrocycle, which includes a central nitrogenous heterocycle (a trithiazolylpyridine core in this compound) and multiple thiazole (B1198619) substituents, is essential for high-affinity binding to the ribosomal target. nih.govnih.govcore.ac.ukpnas.orgnih.govnih.govpnas.orgnih.gov The rigidity imparted by the thiazole rings contributes to the structural constraints necessary for activity. nih.govpnas.org Studies on this compound variants have shown that changes affecting the conformational flexibility of the macrocycle can significantly impact antibacterial activity. sjtu.edu.cn

Specific Residues and Structural Motifs Critical for Activity

Specific residues within the this compound structure and particular structural motifs are critical for its activity. The trithiazolylpyridine core serves as a rigid recognition element for the ribosomal binding site. pnas.orgnih.govpnas.org Studies involving alanine (B10760859) substitutions of residues in the this compound precursor peptide have provided insights into the importance of specific positions. For example, alanine substitutions at threonine-3 and dehydrobutyrine-4 (positions within the mature macrocycle) resulted in a loss of antibiotic activity, suggesting their importance in ribosome recognition and binding. nih.govcore.ac.uknih.gov Similarly, substitutions preventing thiazole formation from cysteine residues within the macrocyclic ring led to a significant loss of activity, highlighting the importance of these heterocycles for maintaining the active conformation and facilitating binding. nih.gov

Here is a summary of some research findings on the impact of residue substitutions on this compound activity:

Precursor Residue PositionMature Product ResidueSubstitutionEffect on Antibiotic Activity (vs. Wild Type)Source
Ser-1Pyridine (B92270) componentAlaLoss of antibiotic production core.ac.uknih.gov
Thr-3ThrAlaLoss of activity nih.govcore.ac.uknih.gov
Dhb-4DhbAlaLoss of activity nih.govcore.ac.uknih.gov
Cys-11ThiazoleAla or SerComplete inhibition of production (Ala), Loss of activity (Ser) core.ac.uknih.gov
Cys-2, Cys-7, Cys-9ThiazoleAlaLoss of activity (>100-fold reduction) nih.gov
Ser-10Pyridine componentAlaLoss of antibiotic production nih.gov
Val-6, Thr-13Val, ThrAlaSimilar or improved activity (2-4 fold improved against B. subtilis and S. aureus for V6A and T13A) nih.gov

These findings demonstrate that while some substitutions are tolerated or even enhance activity, others, particularly those affecting the core pyridine formation or the integrity of the thiazole rings and key residues like Thr-3 and Dhb-4, are detrimental to the antibiotic function. nih.govcore.ac.uknih.govnih.gov

Antimicrobial Spectrum and Biological Activity Research

Activity Against Gram-Positive BacteriaThiocillin is well-established for its potent antibacterial activity against a variety of Gram-positive bacteria.biorxiv.orgresearchgate.netresearchgate.netcaymanchem.comIts mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome. Specifically, This compound (B1238668) targets the 50S ribosomal subunit, interacting with the 23S rRNA and ribosomal protein L11, thereby disrupting the activity of elongation factor G and preventing tRNA translocation.researchgate.netnih.govnih.govresearchgate.netThis binding targets highly conserved bacterial structures while sparing eukaryotic ribosomes, suggesting a basis for selective toxicity.researchgate.net

Studies have demonstrated the efficacy of this compound against several significant Gram-positive pathogens, including Bacillus subtilis, Bacillus anthracis, Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae. caymanchem.com Minimum Inhibitory Concentration (MIC) values against these strains have been reported in the range of 0.2 to 3.13 µg/mL. caymanchem.com Different variants of this compound, such as those produced by B. cereus, have also shown similar efficacy against Bacillus subtilis and various MRSA strains, with MIC values ranging from < 0.03 to 0.9 µg/mL depending on the specific variant and strain tested. nih.gov

Activity against Drug-Resistant Pathogens (e.g., MRSA, VRE)A particularly significant area of research focuses on this compound's activity against drug-resistant Gram-positive pathogens. Thiopeptides, including this compound, have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).nih.govbiorxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netescholarship.orgfrontiersin.orgThis activity is crucial in the context of increasing antibiotic resistance.

Studies have shown that this compound and its variants retain significant efficacy against MRSA strains. For example, some this compound variants produced by B. cereus exhibited MIC values as low as < 0.03 µg/mL against MRSA strains COL and MW2. nih.gov Another study reported MICs for this compound I against S. aureus strains within the 0.2-3.13 µg/mL range, encompassing resistant isolates. caymanchem.com The activity against MRSA is a key characteristic that distinguishes thiopeptides as promising candidates for novel antibacterial development. nih.gov

Other Documented Biological Activities Beyond Direct Antimicrobial EffectsBeyond their direct antibacterial effects, thiopeptides as a class have been reported to possess a range of other biological activities.tandfonline.comresearchgate.netresearchgate.netmdpi.comThese include potential anti-cancer, anti-fungal, and anti-viral activities.researchgate.netmdpi.comWhile research often focuses on the broader thiopeptide class, specific activities have been investigated for individual members or related compounds.researchgate.netmdpi.comnih.gov

Antiplasmodial ActivityAntiplasmodial activity, the ability to inhibit the growth of Plasmodium parasites that cause malaria, has been documented for the thiopeptide class.researchgate.netmdpi.comRelated thiopeptides, such as micrococcin (B1169942) P1 and P2, which share structural similarities with this compound, have been shown to possess antiplasmodial activity.researchgate.netnih.govThis suggests a potential for this compound or its derivatives to exhibit similar activity, although specific research focusing solely on this compound's antiplasmodial effects may require further investigation.

Data Tables

Table 1: Representative MIC Values of this compound Variants Against Gram-Positive Bacteria

StrainThis compound VariantMIC Range (µg/mL)Source
B. subtilisVariants from B. cereus0.2 - 0.9 nih.gov
MRSA COLVariants from B. cereus< 0.03 - 0.1 nih.gov
MRSA MW2Variants from B. cereus< 0.03 - 0.1 nih.gov
B. subtilisThis compound I0.2 - 3.13 caymanchem.com
B. anthracisThis compound I0.2 - 3.13 caymanchem.com
S. aureusThis compound I0.2 - 3.13 caymanchem.com
S. pyogenesThis compound I0.2 - 3.13 caymanchem.com
S. pneumoniaeThis compound I0.2 - 3.13 caymanchem.com

Table 2: this compound Activity Against Pseudomonas aeruginosa Under Different Conditions

ConditionThis compound ActivityNotesSource
Nutrient-repleteLimited/NoneHistorical assumption due to OM barrier researchgate.netbiorxiv.orgoup.combiorxiv.org
Iron-limitingActivity observedRequires FoxA receptor for uptake biorxiv.orgoup.combiorxiv.orgacs.org
+ Deferasirox (DSX)Synergy observedReduced MIC compared to this compound alone biorxiv.orgbiorxiv.orgbiorxiv.orgacs.org

Antifungal Activity

While primarily recognized for its antibacterial properties, there are indications that some thiopeptides, structurally related to this compound, possess antifungal activity. For instance, cyclothiazomycin B, a distinct thiopeptide, has been reported to exhibit potent antifungal activity by interacting with fungal cell wall chitin, leading to morphological changes in the fungi biorxiv.orgresearchgate.net. Although direct, detailed research specifically on the antifungal activity of this compound itself is less extensively documented in the provided search results, the antifungal potential observed in related thiopeptides suggests this could be an area for further investigation regarding this compound.

Potential in Predation Assays and Ecological Fitness

This compound plays a significant role in the ecological interactions and fitness of its producer organism, Bacillus cereus ATCC 14579. Studies using predation assays have demonstrated that this compound production provides a protective advantage to B. cereus against predation by the soil-dwelling delta-proteobacterium Myxococcus xanthus nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov.

Research shows that B. cereus ATCC 14579 strains lacking the genes required for this compound production are sensitive to M. xanthus predation. The addition of purified this compound can rescue these sensitive mutants, restoring their resistance to predation nih.govfrontiersin.orgresearchgate.netresearchgate.net. Furthermore, the presence of this compound produced by B. cereus ATCC 14579 strongly affects the viability of M. xanthus during competition, suggesting that this compound's antimicrobial activity extends beyond typical Gram-positive targets and contributes to a competitive advantage in soil microenvironments nih.govfrontiersin.orgresearchgate.netnih.gov. This highlights this compound's importance as a specialized metabolite influencing predator-prey dynamics and contributing to the ecological fitness of the producing strain nih.govfrontiersin.orgresearchgate.netnih.gov.

In Vitro Potency Characterization (e.g., MIC values)

The in vitro potency of this compound against various bacterial strains has been characterized through the determination of Minimum Inhibitory Concentration (MIC) values rsc.orgnih.govresearchgate.netresearchgate.netpnas.orgcabidigitallibrary.orgmdpi.com. MIC is defined as the lowest concentration of an antibiotic that inhibits visible growth of a microorganism after overnight incubation cabidigitallibrary.orgmdpi.com.

Studies have reported MIC values for this compound against a range of Gram-positive bacteria, including Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA) strains rsc.orgnih.govresearchgate.net. For Bacillus subtilis, MIC values for wild-type this compound have been reported in the range of 0.2 - 0.9 μg/mL nih.gov. Against MRSA strains (COL and MW2), this compound has shown potent activity with MIC values typically less than 0.03 – 0.1 μg/mL nih.gov.

Comparisons with other thiopeptides, such as micrococcin P1, have shown similar potencies against many bacterial isolates, although some differences exist depending on the specific strain tested rsc.orgresearchgate.net. For example, one study reported this compound I being active against B. subtilis ATCC 6633 at concentrations as low as 4 μg/mL, while micrococcin P1 was inactive at 16 μg/mL rsc.org.

The determination of MIC values is a standard method for assessing the in vitro effectiveness of antimicrobial agents cabidigitallibrary.orgmdpi.com. The reported low MIC values for this compound against susceptible strains underscore its potent antibacterial activity against Gram-positive pathogens.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainThis compound VariantMIC (μg/mL)Source
Bacillus subtilis 168Wild type0.2 - 0.9 nih.gov
Methicillin-resistant S. aureus COLWild type< 0.03 – 0.1 nih.gov
Methicillin-resistant S. aureus MW2Wild type< 0.03 – 0.1 nih.gov
Bacillus subtilis ATCC 6633This compound I4 rsc.org

Note: MIC values can vary depending on the specific assay conditions and bacterial strain substrain.

Chemical Synthesis and Analog Development of Thiocillin

Total Synthesis Strategies for Thiocillin (B1238668) I

Total synthesis of this compound I has been achieved, providing a definitive confirmation of its structure and paving the way for the development of synthetic methodologies applicable to other thiopeptides. researchgate.netacs.orgubc.ca These synthetic routes often involve the assembly of key molecular subunits, particularly the central pyridine-thiazole core, followed by macrocyclization. acs.orgubc.canih.gov

Challenges in Thiopeptide Synthesis

Thiopeptide synthesis is fraught with challenges, including the formation of multiple thiazole (B1198619) and (dihydro)thiazole rings, the construction of the central heterocyclic core (such as the pyridine (B92270) in this compound), and the assembly of the macrocyclic structure. nih.govmdpi.com The presence of highly sensitive functional groups and the potential for epimerization and degradation under various reaction conditions further complicate synthetic efforts. researchgate.netsci-hub.se Achieving site-selectivity and maintaining stereochemical integrity during the introduction of thioamide bonds are also significant hurdles. researchgate.net The complexity of these molecules often results in lengthy synthetic routes, which can be time-consuming and costly. researchgate.net

Key Methodologies (e.g., Mo(VI)-catalyzed cyclodehydration, C-H activation, Bohlmann–Rahtz pyridine synthesis)

Several key methodologies have been developed and applied to overcome the challenges in thiopeptide synthesis, including the total synthesis of this compound I.

Mo(VI)-catalyzed cyclodehydration: A novel Mo(VI)-oxide/picolinic acid catalyst has been developed for the cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles. nih.govresearchgate.netrsc.orgresearchgate.net This method is reported to be effective under mild and neutral conditions and has been applied in the total synthesis of this compound I. nih.govresearchgate.net The catalyst promotes the conversion of cysteine residues into thiazoline rings, a crucial step in building the thiopeptide scaffold. nih.govresearchgate.netrsc.org

C-H activation: C-H activation strategies have been employed to install the trisubstituted pyridine core and thiazole groups found in thiopeptides like this compound I. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.net This approach allows for the direct functionalization of C-H bonds, simplifying the synthesis of complex heterocyclic systems. researchgate.net

Bohlmann–Rahtz pyridine synthesis: The Bohlmann–Rahtz reaction, a method for synthesizing pyridines, has been utilized in the construction of the pyridine-thiazole cores of thiopeptide antibiotics. acs.orgubc.canih.govnih.govcardiff.ac.uknih.govbaranlab.orgacs.orgmdpi.com Variants of this reaction, including those involving the condensation of an enolizable ketone, an ynone, and ammonium (B1175870) acetate, have been developed to assemble the pyridine core with pre-installed thiazole substituents. acs.orgubc.camdpi.com This approach offers a route to the central heterocyclic domain found in this compound. acs.orgubc.canih.gov

Semisynthesis and Chemical Modification

Semisynthesis and chemical modification represent alternative strategies to access this compound derivatives. rsc.orgresearchgate.netpsu.eduthieme-connect.com Semisynthesis typically involves using a naturally produced intermediate or a related natural product as a starting material and then chemically modifying it to obtain the desired analog. researchgate.netmdpi.com This approach can potentially be more efficient than total synthesis for generating certain variants. Chemical modifications can also be performed on the mature this compound molecule or its precursors to introduce new functional groups or alter its properties. researchgate.net

Rational Design and Generation of this compound Analogues

Rational design and generation of this compound analogues aim to create derivatives with potentially improved properties, such as altered pharmacokinetic profiles or expanded biological activities. researchgate.netsci-hub.seacs.orgnih.gov This involves making targeted modifications to the this compound structure based on an understanding of its structure-activity relationships and biosynthetic pathway. nih.govsjtu.edu.cn

Site-directed Mutagenesis of the Precursor Peptide

Given that this compound is a ribosomally synthesized and post-translationally modified peptide, site-directed mutagenesis of the precursor peptide gene offers a powerful method for generating structural variants. sci-hub.seacs.orgnih.govresearchgate.netnih.govnih.govfrontiersin.org By altering the amino acid sequence of the precursor peptide, researchers can influence the subsequent enzymatic modifications, leading to the production of modified this compound molecules. nih.govnih.govpnas.orgfrontiersin.orgcapes.gov.br This approach leverages the natural biosynthetic machinery of the producing organism, Bacillus cereus, which processes a 52-residue prepeptide to yield the mature antibiotic. nih.govnih.govpnas.orgfrontiersin.orgcapes.gov.br Studies have shown that the biosynthetic machinery can exhibit some substrate promiscuity, allowing for the incorporation of different amino acids or the generation of macrocycles of varying sizes. nih.govnih.gov Site-directed mutagenesis has been used to introduce single amino acid substitutions or insertions into the precursor peptide, leading to the production of this compound variants with altered structures. nih.govnih.gov This genetic manipulation strategy allows for the generation of libraries of this compound analogs for further study. nih.govnih.govfrontiersin.org

Saturation Mutagenesis and Alanine (B10760859)/Serine Scans

Saturation mutagenesis and alanine/serine scanning have been employed to systematically investigate the role of individual amino acid residues in the this compound precursor peptide on the resulting mature product's formation, structure, and activity. nih.govacs.orgnih.gov These techniques involve replacing specific amino acid positions with other canonical amino acids (saturation mutagenesis) or specifically with alanine or serine (alanine/serine scans). nih.govacs.orgmybiosource.com

Alanine and serine scans of the 14 C-terminal core residues of the this compound prepeptide have been conducted. acs.orgnih.gov In these studies, only one substitution mutant, cysteine 11, failed to produce a mature scaffold in both alanine and serine scans. acs.org Cysteine to serine mutants at different positions resulted in mixtures of products, including dehydrations, aromatizations, and unaltered alcohol side chains. acs.org

Saturation mutagenesis has been applied to residues within the macrocyclic ring of this compound. nih.govacs.org For instance, saturation mutagenesis on macrocycle residues 2–9, which are not involved in the macrocycle linkage, produced a library of single point mutants. nih.gov This approach provided insights into tolerated amino acid replacements and identified variants with enhanced antibacterial activity. nih.gov

Incorporation of Non-canonical Amino Acids

The incorporation of non-canonical amino acids (ncAAs) into this compound provides a strategy to increase its structural diversity and probe its biological activity. pnas.orgresearchgate.netpnas.org A general method has been developed using orthogonal amber suppressor aminoacyl-tRNA synthetase/tRNA pairs introduced into a Bacillus cereus strain that produces this compound. pnas.orgpnas.org This allows for the site-specific incorporation of ncAAs by suppressing a TAG stop codon placed at desired positions in the this compound precursor gene (tclE). pnas.org

This strategy has been demonstrated at various sites in the this compound structure, including T3, T4, V6, V8, and T13. pnas.org The post-translational biosynthetic machinery responsible for this compound maturation has been shown to be permissive to substitutions with ncAAs at these sites, without inhibiting the core modifications required for the mature natural product. pnas.org The incorporation of ncAAs with bioorthogonal chemical reactivity allows for further post-biosynthetic modification, such as labeling with fluorophores or photo-cross-linkers, which can be useful for biological studies. pnas.orgpnas.org Examples of ncAAs that can be incorporated using this system include Nɛ-(tert-butoxycarbonyl)-L-lysine (BocK), Nɛ-allyloxycarbonyl-L-lysine (AlocK), and Nɛ-prop-2-ynyloxycarbonyl-L-lysine (ProcK). researchgate.net

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies of this compound analogs aim to understand how structural modifications impact their biological activity. nih.govacs.orgacs.orgnih.govresearchgate.net These studies have revealed that certain structural features are critical for this compound's potent antibiotic effects. acs.org

Systematic SAR analysis using saturation mutagenesis and computational modeling has been performed on the macrocyclic ring of this compound. nih.govacs.org This analysis led to the identification of this compound variants with enhanced antibacterial activity, with some showing up to an 8-fold improvement in potency compared to wild-type this compound. nih.govacs.org

Studies involving alanine and serine scans have indicated that substitutions that alter the trithiazolylpyridine core or reduce the conformational rigidity of the 26-membered macrocyclic loop lead to a loss of antibiotic activity. acs.org The trithiazolylpyridine core is considered indispensable for antibiotic production, while other regions may tolerate modifications with retention or even improvement of activity. biorxiv.org

SAR information has also been gained from comparing the activity of different thiopeptide analogs and their interactions with bacterial components or uptake mechanisms. nih.gov For example, differences in the structure of thiopeptides like thiostrepton (B1681307) (TS) and siomycin (B576535) A (SM) have provided SAR insights regarding their uptake by bacterial siderophore receptors. nih.gov

Impact of Structural Modifications on Activity, Conformation, and Stability

Structural modifications to this compound can significantly impact its activity, 3D geometry, and conformational entropy. nih.govacs.orgacs.org Computational modeling of this compound's macrocyclic structure suggests a strong requirement for a low entropy macrocycle for activity. nih.govacs.org Active mutants tend to have a rigid structure with limited adoptable conformations, whereas inactive mutants show greater flexibility, which is unfavorable for binding to the target. nih.govacs.org This highlights the importance of macrocyclization and rigidifying post-translational modifications for achieving high potency. nih.govacs.org

High-resolution NMR studies of this compound II and a C2S analog have shown that the tight conformational rigidity of the natural product can be severely disrupted by the loss of even a single heterocycle, which may explain the accompanying loss of activity in such mutants. The geometry around certain amide bonds, such as the one at residue 3, contributes to the rigid, compact conformation of this compound II. The macrocycle itself adopts a curled conformation on the pro-S side of the trithiazolylpyridine core.

The presence of heterocycles within the macrocycle has been shown to increase conformational rigidity and is required for antibiotic activity in 26-membered thiocillins. pnas.org This imposed structural rigidity is thought to contribute to activity by reducing the entropic cost of target binding. pnas.org

While some modifications can lead to improved activity, others can result in a significant decrease in potency. pnas.orgnih.gov For instance, mutations at certain positions, like Asn3, can lead to a complete loss of antibiotic activity. nih.gov The impact of a modification on activity can be due to altered macrocyclic ring conformation or a direct effect on the interaction with the ribosomal target. nih.gov

Table 1: this compound Variants and Activity (Illustrative based on search findings)

Mutation/ModificationImpact on Activity (vs Wild-Type)NotesSource
Cysteine 11 ScanNo mature scaffold producedCritical for mature product formation. acs.org
Macrocycle Residues 2-9 Saturation MutagenesisSome variants showed enhanced activity (up to 8-fold)Comprehensive understanding of tolerated replacements. nih.govacs.org
T3 Substitution (ncAA)Core PTMs not inhibitedAllows incorporation of non-canonical amino acids. pnas.org
C2S AnalogLoss of activityDisrupts conformational rigidity.
Altering Trithiazolylpyridine coreLoss of antibiotic activityCore structure is indispensable. acs.org
Reducing Macrocycle RigidityLoss of antibiotic activityConformational rigidity is important for binding. acs.org
Asn3 MutationsLoss of antibiotic activityHighly conserved and critical residue. nih.gov
Y7F Mutation4- to 8-fold less activePossible impact on conformation or target interaction. nih.gov
F5Y Mutation8- to 16-fold less activePossible impact on conformation or target interaction. nih.gov

Analytical Methodologies for Thiocillin Research

Extraction and Purification Techniques

The initial steps in studying thiocillin (B1238668) from its producing organism, such as Bacillus cereus, typically involve extraction and purification. Methanol (B129727) extraction is a common method used to isolate this compound compounds from the cell material of bacterial cultures. After fermentation, the cell material is collected, and methanol is added to extract the compounds. The resulting suspension is often vortexed and then dried, filtered, and concentrated to yield a residue containing the thiocillins. pnas.orgnih.gov This residue can be yellow in color. pnas.org

Further purification is often necessary to obtain pure this compound variants for detailed analysis. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed technique for this purpose. pnas.orgnih.govpnas.org Preparative HPLC systems with C18 columns are used, employing gradients of solvents like water and acetonitrile, often with additives such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate, to separate the different this compound compounds based on their polarity. pnas.orgpnas.orgnih.gov The elution of compounds is typically monitored by UV absorption at wavelengths such as 220 nm and 350 nm. pnas.orgpnas.org In some cases, normal phase chromatography on silica (B1680970) gel has also been used, with fractions containing compounds absorbing at 350 nm being collected. nih.gov

Chromatographic Methods

Chromatographic methods are essential for the analysis, separation, and identification of this compound variants. RP-HPLC is frequently used for analyzing methanolic extracts of B. cereus cultures to confirm the presence and relative abundance of different thiocillins. pnas.orgpnas.orgnih.gov Analytical RP-HPLC is performed using C18 columns and mobile phases consisting of gradients of water and acetonitrile, often with acidic modifiers like TFA. pnas.orgpnas.org Detection is commonly done by monitoring UV absorption at 350 nm, which is characteristic of the conjugated aromatic system in thiocillins. pnas.orgpnas.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hyphenated technique used to identify and characterize this compound compounds. pnas.orgpnas.orgnih.gov LC/MS analysis allows for the separation of compounds by LC followed by their detection and mass determination by MS. This is crucial for identifying known thiocillins and for characterizing novel variants, including those with posttranslational modifications or incorporated noncanonical amino acids. pnas.orgnih.gov High-resolution MS, such as FT-ICR MS, provides accurate mass measurements, aiding in the determination of elemental composition. pnas.org MS/MS analysis provides fragmentation patterns that are invaluable for structural elucidation and confirming the presence of specific modifications or incorporated residues within the this compound scaffold. pnas.orgnih.gov

Spectroscopic Characterization

Spectroscopic methods are vital for determining the detailed chemical structures of this compound compounds.

UV/Visible (UV/Vis) absorption spectroscopy is used to detect the presence of thiocillins, which exhibit characteristic absorption maxima. Thiocillins typically show UV/Vis absorption bands around 220 nm, 289 nm, and 350 nm, consistent with their highly conjugated systems containing thiazole (B1198619) and pyridine (B92270) rings. pnas.orgmdpi.com Monitoring absorption at 350 nm is commonly used during HPLC analysis for detecting this compound peaks. pnas.orgpnas.orgnih.gov

Mass Spectrometry (MS), particularly high-resolution MS and tandem MS (MS/MS), plays a critical role in determining the molecular weight and providing structural information through fragmentation. pnas.orgpnas.orgnih.gov High-resolution MS confirms the exact mass of this compound variants, which is essential for verifying their elemental composition and identifying modifications. pnas.orgpnas.org MS/MS fragmentation patterns help in sequencing the peptide backbone and locating specific modifications or substitutions. pnas.orgnih.gov For instance, MS/MS analysis has been used to confirm the site-specific incorporation of noncanonical amino acids into this compound variants and to identify thiazoline (B8809763) derivatives. pnas.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within the this compound molecule, allowing for complete structural assignment. pnas.orgmdpi.com Both 1D NMR (e.g., 1H NMR, 13C NMR) and 2D NMR techniques (e.g., HMBC, HSQC, COSY, TOCSY) are used to elucidate the complex structures of thiocillins, including the arrangement of thiazole rings, the pyridine core, and the nature of amino acid residues and their modifications. mdpi.comacs.orgamazonaws.comnih.gov Comparison of NMR data from synthetic and natural this compound I has confirmed structural identity. amazonaws.comnih.gov

Bioassays for Antimicrobial Activity Quantification

Evaluating the biological activity of this compound and its variants is typically done using bioassays that quantify their antimicrobial potency against target bacteria.

Serial dilution, specifically the microtiter broth dilution method, is a common technique for determining the Minimum Inhibitory Concentration (MIC) of thiocillins. nih.govpnas.orgnih.govmdpi.comrsc.org This method involves preparing a series of decreasing concentrations of the antibiotic in a liquid growth medium and inoculating each concentration with a standardized number of bacteria. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period. nih.govpnas.orgnih.govmdpi.comrsc.org MIC values provide a quantitative measure of the antibiotic's potency against specific bacterial strains, such as Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). pnas.orgnih.govmdpi.comrsc.orgtargetmol.com

Disk diffusion assay is another widely used method for assessing antimicrobial activity. nih.govfwdamr-reflabcap.euasm.orgwikipedia.org In this assay, a standardized bacterial inoculum is spread on an agar (B569324) plate, and paper disks impregnated with a known amount of the antibiotic are placed on the agar surface. fwdamr-reflabcap.euasm.orgwikipedia.org The antibiotic diffuses from the disk into the agar, creating a concentration gradient. fwdamr-reflabcap.euasm.org If the bacteria are susceptible to the antibiotic, a clear zone of inhibition will appear around the disk where bacterial growth is inhibited. fwdamr-reflabcap.euwikipedia.org The diameter of the inhibition zone is measured and can be correlated with the susceptibility of the bacteria to the antibiotic. fwdamr-reflabcap.eu Disk diffusion assays have been used to confirm the antibiotic activity of this compound variants. nih.gov

Data Table: Minimum Inhibitory Concentrations (MICs) of this compound Variants

VariantBacillus subtilis (μg/mL)MRSA COL (μg/mL)MRSA MW2 (μg/mL)
WT this compound0.5 nih.gov0.06 nih.gov0.13 nih.gov
T3A>4 nih.gov>4 nih.gov>4 nih.gov
V6A0.25 nih.gov0.06 nih.gov0.06 nih.gov
T8A0.25 nih.gov0.25 nih.gov0.25 nih.gov
T13A0.13 nih.gov0.06 nih.gov0.06 nih.gov
T3K>4 nih.gov>4 nih.gov>4 nih.gov
T8K>4 nih.gov>4 nih.gov>4 nih.gov
T8C0.3 nih.gov0.15 nih.gov0.08 nih.gov
This compound I4 rsc.org
Micrococcin (B1169942) P1>16 rsc.org

Note: MIC values may vary depending on the specific bacterial strain and assay conditions used in different studies.

Bioengineering and Production Optimization of Thiocillin

Genetic Engineering of Producer Strains (e.g., Bacillus cereus mutants)

Genetic engineering of the native producer, Bacillus cereus ATCC 14579, has been a primary strategy for studying thiocillin (B1238668) biosynthesis and generating variants. The this compound biosynthetic gene cluster (tcl) in this strain spans approximately 22-kb and contains 24 genes responsible for the production of thiocillins. pnas.orgcore.ac.ukfrontiersin.orgnih.govnih.govresearchgate.net This cluster includes four identical structural genes, tclE-H, which encode a 52-residue precursor peptide. pnas.orgnih.govcore.ac.ukfrontiersin.orgnih.govnih.gov The C-terminal 14 residues of this precursor undergo a remarkable 13 post-translational modifications to yield the mature thiocillins. pnas.orgnih.govnih.govnih.gov

Targeted mutagenesis has been instrumental in confirming the role of specific genes within the tcl cluster. For instance, insertional mutagenesis of the tclJ and tclK genes, predicted to be involved in heterocycle formation and dehydration respectively, resulted in the complete abolition of this compound production in B. cereus ATCC 14579. pnas.org This provided strong evidence that the tcl gene cluster is essential for this compound biosynthesis. pnas.org

Further genetic manipulation has involved the creation of knockout strains. A B. cereus strain in which the four tandem tclE-H genes were deleted (tclΔE-H) was unable to produce any of the eight this compound compounds normally found in the wild-type strain. nih.govfrontiersin.orgresearchgate.net This confirmed that the tclE-H genes are indeed responsible for encoding the this compound prepeptide. nih.gov The ability to rescue this compound production in the tclΔE-H strain by introducing a single, plasmid-based copy of tclE demonstrated the potential for manipulating the precursor peptide gene to influence production. nih.gov

Site-directed mutagenesis and gene replacement strategies in B. cereus have been extensively used to generate a variety of this compound analogues. nih.govnih.govcore.ac.uknih.govntnu.no By introducing variant tclE genes into the tclΔE-H knockout strain, researchers have been able to produce novel this compound-like antibiotics and explore structure-activity relationships. nih.govnih.govcore.ac.uk An alanine (B10760859) scan of the 14 C-terminal residues of the precursor peptide revealed that certain residues are critical for post-translational modification and subsequent compound production. nih.govcore.ac.uk For example, alanine substitutions at Ser1, Ser10, and Cys11 resulted in the failure to detect mature scaffolds. nih.govcore.ac.uk In contrast, substitutions at other positions, such as the four internal cysteines (Cys2, Cys5, Cys7, and Cys9) and two threonines (Thr3 and Thr4), allowed for compound production but often abolished antibiotic activity. nih.govcore.ac.uk

Table 1 summarizes the impact of selected alanine substitutions on this compound production and activity based on research findings. nih.govcore.ac.uk

Precursor Residue (Position in 14-residue core)SubstitutionProduction of Mature ScaffoldAntibiotic Activity (vs. B. subtilis)Reference
Ser1AlaNoN/A nih.govcore.ac.uk
Cys2AlaYesAbolished nih.govcore.ac.uk
Thr3AlaYesAbolished nih.govcore.ac.uk
Thr4AlaYesAbolished nih.govcore.ac.uk
Cys5AlaYesAbolished nih.govcore.ac.uk
Val6AlaYesRetained nih.govcore.ac.uk
Cys7AlaYesAbolished nih.govcore.ac.uk
Thr8AlaYesRetained nih.govcore.ac.uk
Cys9AlaYesAbolished nih.govcore.ac.uk
Ser10AlaNoN/A nih.govcore.ac.uk
Cys11AlaNoN/A nih.govcore.ac.uk
Cys12AlaYesRetained nih.govcore.ac.uk
Thr13AlaYesRetained nih.govcore.ac.uk
Thr14AlaYesRetained nih.govcore.ac.uk

Comparative genomic studies have also highlighted the genetic basis for this compound production in different Bacillus cereus strains. For instance, B. cereus strain T, which is sensitive to predation by Myxococcus xanthus, lacks the central components of the this compound synthesis gene cluster, including the tclE-H genes, in contrast to the resistant strain ATCC 14579. frontiersin.orgresearchgate.netresearchgate.netmcw.edunih.gov

Heterologous Expression Systems for this compound Production

Heterologous expression involves producing a compound in a host organism different from its natural producer. This approach is valuable for natural products like this compound, especially if the native producer is difficult to culture, genetically manipulate, or produces the compound in low yields. ntnu.nowikipedia.org Heterologous expression systems can serve as platforms for confirming the function of biosynthetic gene clusters and for combinatorial biosynthesis to create novel compounds. ntnu.no

While Bacillus cereus itself has been engineered for this compound variant production, heterologous expression of this compound or related thiopeptides in other host systems is also being explored. Challenges in heterologous expression can include issues with proper protein folding, post-translational modifications, and potential toxicity to the host. wikipedia.org

One study reported the heterologous synthesis and characterization of this compound IV in a Bacillus strain. researchgate.net This was achieved by introducing a recombinant plasmid containing the tclO gene, which encodes an O-methyltransferase, along with genes responsible for micrococcin (B1169942) P2 production. researchgate.net Under optimal culture conditions, this heterologous expression system achieved a production yield of 2.4 mg/L of this compound IV. researchgate.net

Other Streptomyces species, such as Streptomyces lividans and Streptomyces coelicolor, are commonly used as heterologous hosts for expressing natural product gene clusters, including those for other thiopeptides. nih.govnih.gov These hosts offer advantages in terms of genetic manipulability and established expression protocols, although challenges specific to the complex post-translational modifications required for this compound biosynthesis may still exist.

Fermentation Optimization for Enhanced Yield

Optimizing fermentation conditions is a critical aspect of enhancing the yield of natural products from microbial cultures, including this compound. This involves fine-tuning parameters such as the composition of the fermentation medium, temperature, pH, and aeration. frontiersin.org Various techniques, ranging from classical one-factor-at-a-time approaches to more advanced statistical and mathematical methods, are employed for fermentation medium optimization to maximize metabolite production. frontiersin.org Identifying and optimizing the most suitable medium components, such as carbon and nitrogen sources, is essential for achieving high product concentrations. frontiersin.org

While general principles of fermentation optimization are well-established and applied across various microbial production processes, specific detailed studies focused solely on optimizing the fermentation of native Bacillus cereus for significantly enhanced this compound yield were not extensively detailed in the provided search results. However, in the context of heterologous expression, achieving optimal culture conditions was mentioned as contributing to a this compound IV production of 2.4 mg/L in a Bacillus strain. researchgate.net This highlights the importance of fermentation parameters in maximizing the output from engineered strains.

Synthetic Biology Approaches for Novel this compound Analogues

Synthetic biology offers powerful tools for designing and constructing new biological parts, devices, and systems, which can be applied to the generation of novel natural product analogues, including thiocillins. This field allows for the precise manipulation of biosynthetic pathways and enzymes to alter the molecular structure of natural products and potentially improve their properties. nih.gov

Beyond traditional genetic engineering techniques like site-directed mutagenesis and gene replacement in the native producer, synthetic biology approaches are being used to expand the chemical diversity of thiocillins. One significant area is the use of genetic code expansion (GCE) to incorporate noncanonical amino acids (ncAAs) into the this compound precursor peptide. pnas.orgresearchgate.netresearchgate.net This is achieved by introducing orthogonal aminoacyl-tRNA synthetase/tRNA pairs into the Bacillus cereus host, allowing the cellular machinery to incorporate ncAAs at specific positions during ribosomal synthesis of the precursor peptide. pnas.orgresearchgate.netresearchgate.net

Incorporating ncAAs with bioorthogonal chemical reactivity provides opportunities for further chemical modification and the creation of hybrid thiopeptides. pnas.org Studies using GCE have successfully introduced ncAAs into this compound, generating variants with altered structures. pnas.orgresearchgate.netresearchgate.net While some of these ncAA-containing variants retained antibiotic activity, others showed markedly lower potency or were inactive, underscoring the sensitivity of this compound's function to structural modifications. pnas.org

Cell-free synthetic biology systems are also emerging as tools for natural product biosynthesis and analogue generation. nih.govresearchgate.net These systems, which utilize cell lysates or purified enzymes, allow for the prototyping of biosynthetic pathways and the production of new metabolites in a controlled environment. nih.gov Cell-free approaches are being developed for thiopeptide biosynthesis and hold potential for generating diverse this compound analogues by combining precursor peptides with different sets of modification enzymes. nih.govresearchgate.net

The generation of novel this compound analogues through synthetic biology provides a route to explore the structure-activity relationships of this class of antibiotics and potentially develop compounds with improved therapeutic properties. nih.govacs.org

Research Challenges and Future Directions

Elucidating Remaining Biosynthetic Pathway Details

The biosynthesis of thiocillin (B1238668) is a remarkable process involving the ribosomal synthesis of a precursor peptide followed by extensive post-translational modifications. While the biosynthetic gene cluster has been identified, revealing a fascinating convergence of biosynthetic strategies from different peptide antibiotic families, several key details of this complex pathway remain to be fully elucidated. The C-terminal 14 residues of a 52-residue precursor peptide undergo 13 post-translational modifications to form the mature this compound, making it one of the most heavily modified peptides known. nih.gov

Key areas of ongoing investigation include deciphering the precise sequence and enzymatic mechanisms of the various modifications. The formation of the central pyridine (B92270) ring from serine residues is a particularly noteworthy and complex transformation that is not yet fully understood. nih.gov While a proposed mechanism involves the dehydration of serine residues to dehydroalanine (B155165), followed by cyclization, the exact enzymatic machinery and intermediate steps are still under investigation. nih.gov Additionally, the mechanism for the decarboxylation of a threonine residue to form an aminoisopropanol group is another area requiring further clarification. nih.gov Understanding the intricate interplay and timing of the dehydrations, cyclizations, and other modifications is crucial for harnessing the full potential of the biosynthetic machinery for producing novel analogues. Computational modeling of the enzymes involved, such as the use of AlphaFold2 to predict the structures of TclI, TclJ, and TclN, is beginning to shed light on the protein-protein interactions that orchestrate these complex transformations. nih.gov

Overcoming Production Hurdles for Scalability

While this compound can be isolated from fermentation of Bacillus cereus, scaling up production to meet potential clinical demands presents significant challenges. nih.govacs.org Current laboratory-scale fermentation yields may not be sufficient for large-scale manufacturing. Optimizing fermentation conditions, including media composition and culture parameters, is a critical area of research to enhance the production of this compound.

Furthermore, the total synthesis of this compound has been successfully achieved, representing a significant accomplishment in organic chemistry. acs.orgnih.govnih.gov However, these synthetic routes are often lengthy and complex, making them impractical for the large-scale, cost-effective production of the antibiotic. The formidable challenge of de novo assembly of the complex thiopeptide architecture, particularly the construction of the pyridine-thiazole core, limits the current utility of total synthesis for commercial production. acs.orgnih.gov Therefore, future research will likely focus on semi-synthetic approaches, where a biosynthetic precursor is produced through fermentation and then chemically modified, or on the development of more efficient and scalable total synthesis methodologies. nih.gov Another promising avenue is the heterologous expression of the this compound biosynthetic gene cluster in a more genetically tractable and high-producing host organism.

Further Exploration of Biological Activities and Molecular Targets

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govbiorxiv.org Its primary molecular target is the 50S ribosomal subunit, where it binds to a cleft between the L11 protein and 23S rRNA. nih.govresearchgate.netacs.org This interaction disrupts the function of elongation factor G (EF-G), thereby inhibiting protein synthesis. nih.govnih.gov

While the antibacterial activity against Gram-positive pathogens is well-established, recent studies have revealed that this compound can also exhibit activity against Gram-negative bacteria such as Pseudomonas aeruginosa under specific conditions. biorxiv.orgoup.comnih.gov This activity is mediated by the hijacking of siderophore receptors, specifically the ferrioxamine receptor FoxA, for uptake across the outer membrane. biorxiv.orgoup.comnih.gov This discovery opens up new avenues for exploring the potential of this compound and its analogues against a broader spectrum of bacterial pathogens.

Beyond its antibacterial properties, the broader family of thiopeptide antibiotics has been shown to possess a range of other biological activities, including anti-plasmodial, anti-fungal, anti-viral, and anti-cancer properties. researchgate.netmdpi.com Further investigation into whether this compound shares these additional activities is a key area for future research. Elucidating the specific molecular targets and mechanisms of action associated with these other potential therapeutic applications could significantly expand the clinical utility of this compound.

Biological Activity Molecular Target/Mechanism Organism/Cell Type
Antibacterial (Gram-positive)Inhibition of protein synthesis via binding to the 50S ribosomal subunit (L11 protein and 23S rRNA), disrupting EF-G function.Bacillus subtilis, Methicillin-resistant Staphylococcus aureus (MRSA)
Antibacterial (Gram-negative)Uptake via the ferrioxamine siderophore receptor (FoxA) followed by inhibition of protein synthesis.Pseudomonas aeruginosa
Anti-plasmodial (potential)Inhibition of apicoplast protein synthesis (observed for other thiopeptides).Plasmodium falciparum
Anti-cancer (potential)Selective inhibition of transcription factors (e.g., FOXM1, observed for other thiopeptides).Cancer cell lines

Design and Synthesis of New Analogues with Enhanced Potency or Expanded Spectrum

The complex structure of this compound offers a rich scaffold for the design and synthesis of novel analogues with improved therapeutic properties. Key goals for analogue development include enhancing potency, expanding the antibacterial spectrum, improving solubility and pharmacokinetic profiles, and overcoming potential resistance mechanisms. nih.gov

Genetic engineering of the this compound biosynthetic pathway provides a powerful tool for generating novel analogues. nih.gov By modifying the precursor peptide gene (tclE), researchers have successfully introduced amino acid substitutions, leading to the production of new this compound variants. nih.gov This approach allows for the exploration of structure-activity relationships and the potential to introduce new functionalities. For example, the introduction of charged residues could improve the solubility of the this compound scaffold. nih.gov

In addition to biosynthetic approaches, advances in synthetic chemistry are making the chemical synthesis of this compound and its analogues more feasible. acs.orgnih.govnih.gov The development of new catalytic methods for the formation of thiazole (B1198619) rings and the construction of the pyridine core are streamlining the synthetic process. nih.govnih.gov These synthetic strategies provide greater flexibility in modifying the this compound structure, allowing for the introduction of non-proteinogenic amino acids and other chemical modifications that are not accessible through biosynthetic means. researchgate.net The modular nature of some synthetic routes enables the preparation of a variety of analogues in a more straightforward manner, facilitating medicinal chemistry research. acs.org

Analogue Generation Strategy Approach Potential Advantages
Precursor Peptide MutagenesisSite-directed mutagenesis of the tclE gene to introduce amino acid substitutions.Generation of novel variants, exploration of structure-activity relationships, potential for improved properties like solubility.
Total SynthesisComplete chemical synthesis of this compound and its analogues from simple starting materials.High degree of flexibility for structural modifications, including the incorporation of non-natural amino acids.
Semi-synthesisChemical modification of a biosynthetically produced this compound precursor or fragment.Combines the efficiency of fermentation with the flexibility of chemical synthesis.

Addressing Resistance Mechanisms through Rational Design

The emergence of antibiotic resistance is a major global health threat, and understanding and overcoming potential resistance to this compound is crucial for its long-term clinical viability. While specific resistance mechanisms to this compound are not yet extensively studied, insights can be drawn from other thiopeptide antibiotics. For related compounds, resistance is often associated with mutations in the gene encoding the ribosomal protein L11 (rplK) or methylation of the 23S rRNA, which are the binding sites of the antibiotic. researchgate.netacs.org

Rational drug design can be employed to develop this compound analogues that are less susceptible to these resistance mechanisms. plos.orgplos.org For example, analogues could be designed to have altered binding interactions with the ribosome, such that mutations in L11 or rRNA methylation have a reduced impact on their activity. This might involve creating analogues that form additional hydrogen bonds or have different steric interactions with the ribosomal target. Furthermore, the development of dual-targeting antibiotics, which inhibit two or more essential cellular processes, is a promising strategy to combat resistance. plos.org Exploring the possibility of modifying the this compound scaffold to interact with a secondary target could be a valuable long-term research goal.

Development of Advanced Analytical and Detection Tools

The structural complexity of this compound and the intricate mixture of related compounds produced by B. cereus necessitate the use of advanced analytical techniques for their detection, purification, and characterization. nih.gov High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) are essential tools for separating and identifying different this compound variants. nih.govnih.gov

Future research will likely require the development of even more sophisticated analytical and detection tools. For instance, new methods for the rapid and sensitive detection of this compound and its metabolites in biological samples will be crucial for pharmacokinetic and pharmacodynamic studies. The development of specific antibodies or molecular probes for this compound could enable the creation of immunoassays or imaging agents for tracking its distribution in vivo. Furthermore, advanced spectroscopic techniques, such as cryo-electron microscopy (cryo-EM), could provide high-resolution structural information on the interaction of this compound and its analogues with the ribosome, which would be invaluable for understanding their mechanism of action and for the rational design of new derivatives.

Integration of Computational Modeling and In Silico Studies

Computational modeling and in silico studies are becoming increasingly important in all aspects of drug discovery and development, and they hold significant promise for advancing this compound research. researchgate.netnih.gov These approaches can be used to model the three-dimensional structures of the biosynthetic enzymes and their interactions with the precursor peptide, providing insights into the mechanisms of the complex post-translational modifications. nih.gov

Molecular docking and molecular dynamics simulations can be used to study the binding of this compound and its analogues to the ribosome at an atomic level. researchgate.net This can help to elucidate the key interactions that are responsible for its inhibitory activity and can guide the design of new analogues with enhanced binding affinity. In silico screening of virtual compound libraries can also be used to identify novel this compound derivatives with desired properties, such as improved potency or a broader spectrum of activity. Additionally, computational tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new analogues, helping to prioritize the most promising candidates for synthesis and experimental testing. researchgate.net

Ecological Roles and Interactions of this compound in Natural Environments

This compound, a ribosomally synthesized and post-translationally modified peptide (RiPP), plays a significant role in mediating microbial interactions within complex natural environments such as the soil. Produced by various bacteria, including Bacillus cereus, its functions extend beyond simple antimicrobial activity, encompassing defensive and signaling roles that shape microbial community structure and dynamics.

A primary ecological function of this compound is its involvement in predator-prey interactions. In the soil microbiome, the bacterium Bacillus cereus ATCC 14579 utilizes this compound as a defense mechanism against predation by the delta-proteobacterium Myxococcus xanthus. frontiersin.orgnih.govnih.gov Strains of B. cereus capable of producing this compound exhibit resistance to predation, whereas mutant strains unable to synthesize this compound are susceptible. frontiersin.orgnih.gov The addition of purified this compound can rescue these non-producing strains from predation, highlighting its direct protective role. frontiersin.orgnih.gov This interaction appears to be competitive, leading to a decrease in the populations of both the predator and the prey. nih.gov The viability of M. xanthus is significantly impacted during these encounters in a manner dependent on this compound, suggesting that the antimicrobial effects of this compound may extend to Gram-negative bacteria in this context, although the precise mechanism remains to be fully elucidated. frontiersin.orgnih.gov

Beyond its defensive capabilities, this compound also acts as a signaling molecule, influencing the behavior of other bacteria. It has been shown to stimulate the formation of biofilms in Bacillus subtilis. pnas.orgnih.gov Biofilms are communities of microorganisms encased in a self-produced matrix, which confers protection and facilitates survival. This compound induces the expression of biofilm matrix genes in B. subtilis, and this activity is independent of its antibiotic properties. pnas.org A variant of this compound, T4V, which lacks antimicrobial function, is still capable of inducing biofilm formation. frontiersin.orgresearchgate.net This suggests that the ability to induce biofilms is a general characteristic of the thiazolyl peptide class of molecules to which this compound belongs. pnas.org This signaling function can shape the distribution, growth, and development of bacterial communities in their natural habitats. pnas.org

The production of this compound provides a clear ecological advantage to the producing organism. For B. cereus, it enhances its fitness by protecting it from predation by M. xanthus. frontiersin.orgnih.govnih.gov The genes responsible for this compound biosynthesis are located in a biosynthetic gene cluster (BGC). frontiersin.orgnih.gov Interestingly, strains that produce this compound often possess an additional copy of the gene for the L11 ribosomal protein, which is the target of thiopeptide antibiotics. frontiersin.orgnih.govnih.gov This likely serves as a self-resistance mechanism, protecting the producer from the effects of its own antibiotic. frontiersin.orgnih.govnih.gov

Opportunities in Antimicrobial Drug Discovery

The unique structure and potent activity of this compound and other thiopeptides present significant opportunities in the field of antimicrobial drug discovery, particularly in the face of rising antibiotic resistance. While challenges exist, innovative strategies are being explored to harness their therapeutic potential.

Historically, the development of thiopeptides as clinical antibiotics has been hampered by several factors, including poor solubility, challenging synthesis, and a limited spectrum of activity, primarily against Gram-positive bacteria. biorxiv.org However, their potent efficacy against multidrug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) has spurred renewed interest in this class of compounds. nih.govresearchgate.netgoogle.com

One of the most promising avenues for expanding the utility of thiopeptides is the "Trojan horse" strategy, which aims to overcome the outer membrane barrier of Gram-negative bacteria. biorxiv.orgmcmaster.ca This approach involves designing antibiotic molecules that can hijack the nutrient uptake systems of bacteria. Research has shown that this compound and the related thiopeptide micrococcin (B1169942) can utilize the ferrioxamine receptor (FoxA) of Pseudomonas aeruginosa to gain entry into the cell. biorxiv.org This discovery opens the door to developing thiopeptide-based drugs that can effectively target Gram-negative pathogens, which are notoriously difficult to treat. mcmaster.ca By linking thiopeptides to siderophores (iron-chelating molecules) or designing them to mimic these molecules, it may be possible to trick bacteria into actively transporting the antibiotic into the cell. mcmaster.ca

Furthermore, advances in genetic engineering and synthetic biology have enabled the generation of novel this compound analogs with improved properties. Since this compound is derived from a genetically encoded peptide, site-directed mutagenesis of the precursor peptide gene allows for the rapid creation of a diverse library of variants. nih.gov This approach has led to the identification of this compound analogs with significantly enhanced potency—in some cases, an eight-fold improvement over the wild-type compound. nih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the key structural features required for antimicrobial activity, guiding the design of more effective derivatives. nih.govacs.org For instance, modifications to the macrocyclic ring structure can have a profound impact on the compound's activity. nih.govacs.org

The exploration of diverse microbial sources also continues to yield new thiopeptide compounds with unique biological activities. mdpi.com While many have been isolated from soil bacteria, marine environments are also proving to be a rich source of novel thiopeptides. mdpi.com In addition to their antibacterial properties, some thiopeptides have demonstrated anticancer, antimalarial, and immunosuppressive activities, suggesting a broad therapeutic potential for this class of natural products. biorxiv.orgmdpi.com The development of semisynthetic derivatives and the total synthesis of complex thiopeptides are also critical areas of research that will facilitate the optimization of their pharmacological properties. nih.gov

FindingOrganism(s) InvolvedImplication for this compound's Role
Defensive against predationBacillus cereus (producer), Myxococcus xanthus (predator)Enhances the ecological fitness and survival of the producing bacterium. frontiersin.orgnih.govnih.gov
Biofilm inductionBacillus subtilisActs as a signaling molecule, influencing community behavior independently of its antibiotic activity. pnas.orgnih.gov
Self-resistance mechanismBacillus cereusProducer strains have an extra copy of the L11 ribosomal protein gene, the target of this compound, to protect themselves. frontiersin.orgnih.govnih.gov
StrategyDescriptionPotential Impact
"Trojan Horse" ApproachDesigning this compound analogs to hijack bacterial nutrient uptake systems, such as siderophore receptors. biorxiv.orgmcmaster.caOvercoming the outer membrane of Gram-negative bacteria, thereby expanding the antimicrobial spectrum. biorxiv.orgmcmaster.ca
Genetic Engineering & Site-Directed MutagenesisModifying the precursor peptide gene to create novel this compound variants. nih.govGeneration of analogs with enhanced potency and improved pharmacokinetic properties. nih.govresearchgate.net
Structure-Activity Relationship (SAR) StudiesInvestigating how modifications to the chemical structure of this compound affect its biological activity. nih.govacs.orgRational design of more effective and targeted thiopeptide-based antibiotics. nih.gov
Exploration of Novel SourcesIsolating and characterizing new thiopeptides from diverse environments like marine ecosystems. mdpi.comDiscovery of compounds with unique structures and a broader range of biological activities. mdpi.com

Q & A

Q. What experimental approaches are used to characterize thiocillin variants and confirm structural modifications?

Researchers employ liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to analyze this compound variants. For example, LC-MS identifies molecular variants by mass shifts (e.g., detecting N-succinylation via +100–106 Da additions), while 2D NMR (COSY, TOCSY, HSQC) resolves proton and carbon resonance assignments to confirm structural folds. Energy minimization and simulated annealing refine computational models of this compound conformations, validated against experimental constraints .

Q. How is the this compound biosynthetic pathway genetically engineered to generate novel analogs?

Site-directed mutagenesis of the tclE prepeptide gene in Bacillus cereus enables substitutions at residues not involved in core trithiazolylpyridine formation (e.g., positions 3, 4, 6, 8). Post-translational modifications (methylation, succinylation) are probed by knocking out the tclE-H cluster and rescuing production via plasmid-based gene insertion. LC-MS screens for successful variants, though activity loss (e.g., T3D/V6D mutants) highlights enzyme promiscuity limitations .

Q. What are the critical posttranslational modifications (PTMs) in this compound biosynthesis?

this compound derives from a 52-residue precursor peptide undergoing 13 PTMs, including thiazole formation, dehydration, and methylation. Key steps involve cysteine cyclization for thiazole rings and O-methylation at residue T7. Mutagenesis studies (e.g., T8K disrupting methylation) reveal PTM dependencies for structural stability and bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound variant activity data?

Systematic saturation mutagenesis (e.g., residues 2–9) combined with molecular mechanics modeling identifies "steep SAR" thresholds. For instance, T3K/T3D mutants lose activity due to N-succinylation or increased ring entropy, while T8K retains partial activity. Computational modeling (MMplus force fields) quantifies entropy-driven activity drops, guiding residue prioritization in analog design .

Q. What methodological strategies address conflicting bioactivity results in this compound ecological studies?

In predation assays with Myxococcus xanthus, survival rates of B. cereus strains (WT vs. ∆tclE-H) are quantified via colony-forming unit (CFU) counts on selective media. Normalizing to baseline CFUs controls for growth variability, while purified this compound dosing (e.g., 12 µg/mL) isolates direct predator inhibition effects. Discrepancies (e.g., strain T vs. ATCC 14579 activity) are resolved via comparative genomics of biosynthetic clusters .

Q. How does ring entropy influence this compound’s antibacterial activity?

NMR-derived conformational analysis shows that mutations disrupting macrocycle rigidity (e.g., C2S) increase ring entropy, destabilizing interactions with bacterial targets like ribosomal protein L11. Molecular dynamics simulations (0.5 ns trajectories) correlate entropy changes with MIC shifts, explaining sharp activity loss in analogs with flexible scaffolds .

Q. What computational tools validate this compound’s molecular docking mechanisms?

Docking studies (SwissDock, AutoDock VINA, HADDOCK) model this compound binding to targets like FoxA. Ligand poses are energy-minimized (Chem3D) and evaluated via affinity scores (∆G) and root-mean-square deviation (RMSD). Fluorescence quenching assays (e.g., A614C-labeled FoxA) confirm computational predictions by measuring ligand competition (e.g., nocardamine-Fe³⁺ vs. This compound) .

Q. How can synthetic chemistry overcome bottlenecks in this compound production?

Total synthesis using Mo(VI)-oxide/picolinic acid catalysts enables cyclodehydration of cysteine peptides into thiazoline rings. A 15-step sequence installs the pyridine core via C–H activation, yielding this compound I with MICs comparable to natural isolates. This approach circumvents biosynthetic yield limitations and supports analog diversification .

Methodological Guidelines

  • Experimental Design : Prioritize LC-MS/NMR for variant characterization and combine genetic knockouts (e.g., tclΔE-H) with complementation assays to validate PTM roles .
  • Data Interpretation : Use GraphPad Prism for statistical normalization in predation assays (one-way ANOVA, Dunnett’s test) and molecular mechanics models to disentangle entropy/activity relationships .
  • Reproducibility : Follow NIH preclinical guidelines for antibiotic assays, including MIC determinations against standardized bacterial panels (e.g., MRSA, VRE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.